Toreforant
概要
説明
トレフォラントは、経口投与可能な、ヒスタミンH4受容体の選択的アンタゴニストです。 関節リウマチ、喘息、乾癬など、さまざまな炎症性疾患や免疫介在性疾患における潜在的な治療効果について研究されています 。 ヒスタミンH4受容体は、炎症反応の新たな媒介物質であり、トレフォラントは炎症関連疾患の治療に有望な候補となっています .
2. 製法
合成経路と反応条件: トレフォラントの合成は、ベンゾイミダゾールコアの調製から始まる複数の工程を伴います。主な工程は以下のとおりです。
ベンゾイミダゾールコアの形成: オルトフェニレンジアミンとギ酸またはその誘導体の反応により、ベンゾイミダゾール環が形成されます。
ピリミジン環の形成: 適切な試薬との縮合反応により、ピリミジン環が導入されます。
工業的製造方法: トレフォラントの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 重要な考慮事項には、温度制御、溶媒の選択、再結晶やクロマトグラフィーなどの精製技術が含まれます .
反応の種類:
酸化: トレフォラントは、特にベンゾイミダゾール環において、酸化反応を起こし、さまざまな酸化誘導体が生成される場合があります。
還元: 還元反応は、ピリミジン環で起こり、還元されたアナログが生成されます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、酸塩化物.
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな酸化、還元、置換されたトレフォラントの誘導体が含まれ、それぞれ潜在的な治療用途があります .
作用機序
トレフォラントは、ヒスタミンH4受容体を選択的に拮抗することによって作用を発揮します。この受容体は、免疫応答と炎症の調節に関与しています。 H4受容体を阻害することで、トレフォラントはプロ炎症性サイトカインとケモカインの放出を抑制し、炎症と免疫細胞の遊走を軽減します 。 分子標的は、肥満細胞、樹状細胞、マクロファージなどの免疫細胞上のヒスタミン受容体です .
6. 類似の化合物との比較
トレフォラントは、ヒスタミンH4受容体アンタゴニストのクラスに属します。類似の化合物には以下のものがあります。
JNJ 7777120: 生体内半減期が短く、毒性問題がある初期のH4受容体アンタゴニストです.
JNJ 39758979: 抗炎症作用と抗掻痒作用を持つ別のH4受容体アンタゴニストですが、薬物誘発性無顆粒球症のために中止されました.
トレフォラントの独自性: トレフォラントは、臨床試験における安全性プロファイルと有効性の向上により際立っています。 前駆体とは異なり、トレフォラントは同等の毒性を示さず、関節リウマチやその他の炎症性疾患の治療において潜在的な利点があることが示されています .
生化学分析
Biochemical Properties
Toreforant plays a significant role in biochemical reactions. It interacts with the histamine H4 receptor, which is widely implicated in the regulation of inflammatory states . The nature of these interactions involves the selective antagonism of the histamine H4 receptor .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the histamine H4 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its role as a selective antagonist of the histamine H4 receptor . It exerts its effects at the molecular level through binding interactions with the histamine H4 receptor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to the histamine H4 receptor
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of toreforant involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring.
Pyrimidine Ring Formation: The introduction of the pyrimidine ring through a condensation reaction with appropriate reagents.
Substitution Reactions: The introduction of various substituents on the benzimidazole and pyrimidine rings to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of reduced analogs.
Substitution: Substitution reactions are common, especially at the nitrogen atoms of the benzimidazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications .
科学的研究の応用
類似化合物との比較
Toreforant is part of a class of histamine H4 receptor antagonists. Similar compounds include:
JNJ 7777120: An early H4 receptor antagonist with a short in vivo half-life and toxicity issues.
JNJ 39758979: Another H4 receptor antagonist with anti-inflammatory and anti-pruritic activity but discontinued due to drug-induced agranulocytosis.
Uniqueness of this compound: this compound stands out due to its improved safety profile and efficacy in clinical studies. Unlike its predecessors, this compound does not exhibit the same level of toxicity and has shown potential benefits in treating rheumatoid arthritis and other inflammatory conditions .
特性
IUPAC Name |
5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRFVPZAXGJLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336756 | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952494-46-1 | |
Record name | Toreforant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toreforant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOREFORANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。